(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group. This compound is of significant interest in various fields due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its strong electron-withdrawing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO) and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts to enhance the efficiency of the trifluoromethylation process is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl and carboxylic acid groups. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capability, which can influence its binding affinity to enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Similar in having a trifluoromethyl group but differs in the ring structure.
Piperidine Derivatives: Share the pyrrolidine ring but lack the trifluoromethyl group.
Uniqueness
®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the combination of its chiral center, trifluoromethyl group, and carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHNFHOGGKSIM-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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